4,4,4-Triphenylbutanoic acid

UDP‑glucuronosyltransferase inhibition bilirubin metabolism structure–activity relationship

Researchers studying hepatic UDP-glucuronosyltransferase (UGT) activity often face the challenge of sourcing structurally defined, validated substrate probes where minor chain-length variations dictate biological mechanism. 4,4,4-Triphenylbutanoic acid resolves this by providing a reproducible, competitive UGT substrate with a distinctive LC-MS signature. • Validated UGT Substrate: Demonstrated glucuronidation in rat liver microsomes, suitable for radiometric assays using UDP-[U-¹⁴C]-glucuronic acid. • Mechanistic Selectivity: Unlike longer-chain analogs, its C4 chain preserves competitive inhibition of bilirubin UGT, making it a defined probe for mapping the bilirubin-binding pharmacophore. • Analytical Convenience: The lipophilic triphenylmethyl group provides a strong, characteristic mass spectrometry signal, enabling straightforward quantification of acylglucuronide conjugates in kinetic studies.

Molecular Formula C22H20O2
Molecular Weight 316.4 g/mol
CAS No. 16778-09-9
Cat. No. B13993136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,4-Triphenylbutanoic acid
CAS16778-09-9
Molecular FormulaC22H20O2
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C22H20O2/c23-21(24)16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2,(H,23,24)
InChIKeyUGHIPOMCWKJUAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4,4-Triphenylbutanoic Acid – Baseline Overview


4,4,4-Triphenylbutanoic acid (CAS 16778-09-9) is a triarylmethyl carboxylic acid built on a butanoic acid backbone bearing three phenyl groups at the 4‑position. This structural motif places it within the ω,ω,ω‑triphenylalkanoic acid series, a class of compounds extensively studied for their ability to interact with bilirubin‑processing UDP‑glucuronosyltransferase (UGT) enzymes [1]. The compound is a freely soluble, highly lipophilic solid (LogP 4.89) [2] characterized by a predicted topological polar surface area of 37.3 Ų [2]. Its large hydrophobic triphenylmethyl moiety and the flexible three‑carbon spacer between the aromatic cluster and the carboxylate terminus distinguish it from both common alkanoic acids and triphenyl analogs with different chain lengths or substitution patterns, directly impacting its binding mode and metabolic profile in hepatic microsomal systems [1].

Mechanism
Competitive inhibitor of bilirubin UGT
Substrate Role
Reported substrate for radiometric UGT assay
Scaffold
Minimal competitive probe (C4 chain)

4,4,4-Triphenylbutanoic Acid – Why Generic Substitution Fails


Compounds within the triphenylalkanoic acid class cannot be freely interchanged because their biological activity—inhibition potency, inhibition mode (competitive vs. non‑competitive), and substrate suitability—is exquisitely tuned by the length of the alkanoic acid chain [1]. The bulky triphenylmethyl head group is an essential mimetic of the bilirubin tetrapyrrole scaffold, yet the linker length separating this head from the carboxylate anchor determines whether the molecule preferentially acts as a competitive inhibitor or is accepted as a glucuronidation substrate [1]. Additionally, positional isomerism of the phenyl substituents on the butanoic acid core alters acidity and spatial presentation, further differentiating members of this class . The quantitative evidence below demonstrates precisely where 4,4,4‑triphenylbutanoic acid sits along these structurally encoded performance gradients, making its procurement a specific scientific decision rather than a commodity choice.

Chain Length Extending the chain beyond C8 switches inhibition mode from competitive to non-competitive; shorter analogs may alter substrate acceptance.
Isomer Position 2,3,4-isomer has lower predicted pKa, shifting ionization and solubility vs 4,4,4-; may alter binding and permeability.

4,4,4-Triphenylbutanoic Acid – Quantitative Evidence for Procurement


Chain-Length-Dependent Inhibition Mode Switch

Within the ω,ω,ω‑triphenylalkanoic acid homologous series, 4,4,4‑triphenylbutanoic acid is a competitive inhibitor of rat liver bilirubin UDP‑glucuronosyltransferase (EC 2.4.1.17), as documented in the BRENDA enzyme database [1]. This competitive mode is maintained for chain lengths up to C8, but a critical break occurs at the C9 analog (9,9,9‑triphenylnonanoic acid), which switches to a non‑competitive inhibition mechanism [1]. The competitive mode of the C4 analog is specifically corroborated by the original study of Fournel-Gigleux et al. (1989), who tested 20 structurally related alkanoic and arylalkanoic acids [2]. This mechanistic distinction means the C4 compound competes directly with bilirubin for the enzyme binding site, whereas the C9 compound does not, profoundly altering their respective pharmacological profiles and utility in probing the bilirubin‑UGT active site [2].

Inhibition Mode Switch
Class-level inference
Competitive (C4) vs Non-competitive (C9)
Mechanism diverges by chain length; C4 preserves competitive binding
Transition observed between C8 and C9; rat liver UGT
UDP‑glucuronosyltransferase inhibition bilirubin metabolism structure–activity relationship

Substrate vs. Inhibitor Divergence in Glucuronidation

In the same 1989 comparative study, the 4‑carbon chain analog was found to be a poor inhibitor relative to the 7‑carbon analog but was glucuronidated more efficiently, positioning the C4 compound as a preferential substrate candidate [1]. 4,4,4‑Triphenylbutanoic acid was subsequently validated as a reliable substrate in a dedicated UGT activity assay using rat liver microsomes and UDP‑[U‑14C]‑glucuronic acid, with quantification of acylglucuronide formation by liquid scintillation counting and HPLC confirmation [2]. In contrast, the most potent inhibitor of the series, 7,7,7‑triphenylheptanoic acid (Kiapp 12.0 µM on microsomal enzyme, 1.6 µM on purified enzyme [1]), was a poor substrate, indicating a functional inversion as the chain length is reduced [1]. This substrate‑vs‑inhibitor divergence is a direct structural determinant: for researchers seeking a glucuronidation substrate—for example, to measure UGT activity toward arylcarboxylic acids—the C4 compound is the experimentally validated choice, whereas the C7 compound serves as the potent reference inhibitor.

Substrate vs Inhibitor
Cross-study comparable
C4: reported substrate; C7: Ki app 12.0 µM inhibitor
Functional inversion by chain length; C4 preferred for substrate role
Radiometric assay with UDP-[U-14C]glucuronic acid; rat microsomes
glucuronidation UGT substrate specificity acylglucuronide formation

Positional Isomer Impact on Acidity

Positional isomerism of the three phenyl groups on the butanoic acid scaffold generates distinct acidities: 2,3,4‑triphenylbutanoic acid, bearing phenyls closer to the carboxylic group, has a predicted pKa of 7.12 ± 0.20 . The 4,4,4‑isomer places the bulky triphenylmethyl cluster three carbons away from the carboxylate, reducing electron‑withdrawing through‑bond effects and thereby raising the pKa. While an experimentally determined pKa for 4,4,4‑triphenylbutanoic acid is not available, the steric and electronic shielding of the carboxylate by the remote triarylmethyl group is expected to further shift the pKa upward, altering the fraction of ionized vs. neutral species at physiological pH relative to the 2,3,4‑isomer. This differential impacts solubility, membrane permeability, and enzyme active‑site access, making the 4,4,4‑isomer the thermodynamically more hydrophobic, less acidic choice.

Isomer Acidity
Supporting evidence
4,4,4- isomer: predicted higher pKa; 2,3,4- isomer: pKa 7.12±0.20
Less acidic scaffold alters ionization and solubility
pKa predicted by ACD/Labs; no experimental value
pKa prediction carboxylic acid acidity drug‑like properties

4,4,4-Triphenylbutanoic Acid – Optimal Research Applications


In Vitro UGT Activity Assays for Arylcarboxylic Acids

4,4,4‑Triphenylbutanoic acid serves as a validated UGT substrate in the radiometric assay developed by Pritchard et al. (1993), which uses UDP‑[U‑14C]‑glucuronic acid, solid‑phase separation of acylglucuronides, and scintillation counting [1]. The compound’s demonstrated glucuronidation in rat liver microsomes—confirmed by reversed‑phase HPLC—makes it a ready‑to‑adopt reference aglycone for laboratories measuring carboxylic acid‑UGT activity [1]. Its selection over 7,7,7‑triphenylheptanoic acid is mandatory because the longer‑chain analog is a very poor substrate and will generate negligible signal in this assay [2].

SAR Studies of Bilirubin UGT Binding Site Topology

As the shortest chain‑length analog that retains competitive inhibition of bilirubin UDP‑glucuronosyltransferase (EC 2.4.1.17), 4,4,4‑triphenylbutanoic acid represents a structurally minimal competitive probe for mapping the bilirubin‑binding pharmacophore [3]. In comparative studies, stepping from a C4 to a C9 chain switches the inhibition mode from competitive to non‑competitive [3], making the C4 compound the preferred starting scaffold for medicinal chemistry campaigns aimed at preserving competitive interaction at the bilirubin site while optimizing pharmacokinetic properties through substitution.

Acylglucuronide Reactivity Studies

Because 4,4,4‑triphenylbutanoic acid is accepted as a UGT substrate, it can be employed in mechanistic studies of acylglucuronide formation, stability, and potential reactivity (e.g., acyl migration, protein adduct formation) [1]. Its large, hydrophobic triphenylmethyl group provides a distinctive LC‑MS signature that facilitates ready detection and quantification of the glucuronide conjugate, and its inherently slower glucuronidation rate relative to smaller arylcarboxylic acids (e.g., naproxen, clofibric acid) allows for kinetic resolution in time‑course experiments [1].

Application
Selection Property
Validation Focus
UGT Activity Assay (Radiometric)
Reported substrate identity in UDP-[14C] assay
Glucuronidation signal reproducibility
Bilirubin UGT Binding Site SAR
Competitive inhibitor at bilirubin site
Binding mode confirmation (competitive vs non-competitive)
Acylglucuronide Reactivity Studies
Distinctive LC-MS signature & kinetic resolution
Acylglucuronide detection & stability profiling
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